Stereospecific Recognition by Pristanoyl-CoA Oxidase: 2S-Isomer Is the Exclusive Substrate
Pristanoyl-CoA oxidase purified from rat liver exclusively desaturates the 2S-isomer of 2-methylpentadecanoyl-CoA, with zero detectable activity on the 2R-isomer [1]. The 2R-isomer acts as an inhibitor of trihydroxycoprostanoyl-CoA oxidase but does not affect pristanoyl-CoA oxidase activity [1]. This strict stereospecificity dictates that only the 2S,6R,10R,14-tetramethylpentadecanoyl-CoA (2S-pristanoyl-CoA) stereoisomer is physiologically competent as a substrate for peroxisomal β-oxidation.
| Evidence Dimension | Substrate activity toward pristanoyl-CoA oxidase |
|---|---|
| Target Compound Data | 2S-isomer: active as substrate |
| Comparator Or Baseline | 2R-isomer: no substrate activity |
| Quantified Difference | Qualitative binary difference (active vs. inactive) |
| Conditions | Purified rat liver pristanoyl-CoA oxidase; 2-methylpentadecanoyl-CoA isomers |
Why This Matters
Procurement of the incorrect 2R stereoisomer yields an enzymatically inert compound for peroxisomal β-oxidation assays, resulting in experimental failure and wasted resources.
- [1] Van Veldhoven PP, Croes K, Asselberghs S, Herdewijn P, Mannaerts GP. Peroxisomal β-oxidation of 2-methyl-branched acyl-CoA esters: stereospecific recognition of the 2S-methyl compounds by trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase. FEBS Lett. 1996;388:80-84. View Source
